N'-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a xanthene core and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation of 9H-xanthene-9-carbohydrazide with 4-bromocinnamaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The xanthene core may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide
- N-((2Z)-4-(4-bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,3-thiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide
Uniqueness
N’-[(1Z,2Z)-3-(4-bromophenyl)prop-2-en-1-ylidene]-9H-xanthene-9-carbohydrazide is unique due to its combination of a xanthene core and a bromophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H17BrN2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(Z)-[(Z)-3-(4-bromophenyl)prop-2-enylidene]amino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H17BrN2O2/c24-17-13-11-16(12-14-17)6-5-15-25-26-23(27)22-18-7-1-3-9-20(18)28-21-10-4-2-8-19(21)22/h1-15,22H,(H,26,27)/b6-5-,25-15- |
InChI Key |
GBEGLCSEQCBVFH-PYYFDVPESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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